4-Methoxyquinoline 1-oxide

Overview

Description

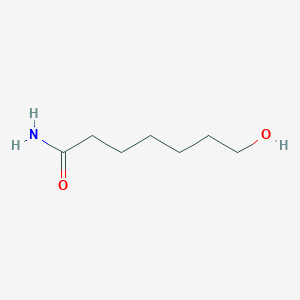

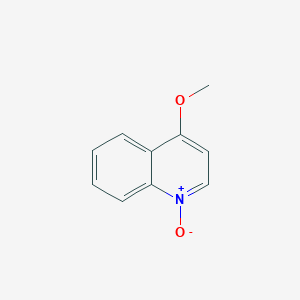

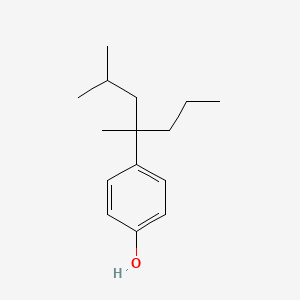

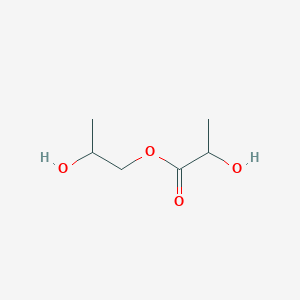

4-Methoxyquinoline 1-Oxide (CAS# 14547-98-9) is a research chemical . It has a molecular weight of 175.18 and a molecular formula of C10H9NO2 . Its IUPAC name is 4-methoxy-1-oxidoquinolin-1-ium .

Molecular Structure Analysis

The molecular structure of 4-Methoxyquinoline 1-Oxide consists of a quinoline core with a methoxy group at the 4th position and an oxide group at the 1st position . The canonical SMILES representation is COC1=CC=N+[O-] .Chemical Reactions Analysis

In a study, it was found that 4-Methoxyquinoline 1-oxide readily reacted with N-acylmethylpyridinium salts to give N-(ƒ¿-acyl-4-methoxy-2-quinolylmethyl)pyridinium compounds in good yields . Another study showed evidence for the setting up of a prototropic equilibrium in the excited state of 4-Methoxyquinoline 1-oxide .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxyquinoline 1-Oxide include a molecular weight of 175.18, a molecular formula of C10H9NO2, and a LogP of 2.27690 .Scientific Research Applications

Photorearrangement and Chemistry

The study of the photorearrangement of quinoline 1-oxides, including 4-methoxyquinoline 1-oxide, has been an area of interest. Research has shown that the photoisomerization of these compounds to 2-quinolones occurs in aqueous solution and is influenced by pH levels. This process involves a decrease in the quantum yield for protonated molecules and suggests a prototropic equilibrium in the excited state of 4-methoxyquinoline 1-oxide. The findings indicate that photoisomerization occurs from the n,π* singlet state of the non-protonated molecule (Aloisi & Favaro, 1976).

Environmental and Bacterial Interactions

Research has uncovered the ability of environmental and pathogenic bacteria to transform and detoxify compounds related to quinoline N-oxides, such as 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO). Bacteria from various species can introduce modifications to these compounds, significantly affecting their biological activity. This ability may provide bacteria with a competitive advantage against certain pathogens and adds complexity to the understanding of microbial interactions in polymicrobial communities (Thierbach et al., 2017).

Genotoxicity and Carcinogenicity Studies

4-Nitroquinoline 1-oxide (4NQO) is closely related to 4-methoxyquinoline 1-oxide and has been widely used in genotoxicity assays due to its mutagenic and carcinogenic properties. Studies have shown that 4NQO's clastogenicity (ability to break chromosomes) is cell-type dependent and linked to factors like cytotoxicity, length of exposure, and p53 proficiency. This research is vital for understanding the genetic and cellular impacts of nitroquinoline oxides (Brüsehafer et al., 2015).

Molecular Interactions and Bonding Studies

Investigations into the molecular interactions of heterocyclic N-oxides, including 4-methoxyquinoline, have been conducted. These studies focus on the formation of crystalline complexes with other molecules and the effect of various factors on these associations. Such research provides insights into the chemical behavior and potential applications of 4-methoxyquinoline N-oxides in various fields (Dega-Szafran et al., 1973).

Chemosensory Applications

In the field of chemical sensing, derivatives of methoxyquinoline, like 5-Chloro-8-methoxyquinoline, have been studied for their ability to detect specific metal ions, such as cadmium. These compounds exhibit selective binding and fluorescence responses, making them potentially useful in environmental monitoring and food safety applications (Prodi et al., 2001).

properties

IUPAC Name |

4-methoxy-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEBUAZCGQYYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[N+](C2=CC=CC=C21)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyquinoline 1-oxide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B3187216.png)

![Methanol, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3187254.png)

![Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-](/img/structure/B3187280.png)